molecular formula C22H22BrN3OS B2871699 N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393831-59-9

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2871699
CAS No.: 393831-59-9
M. Wt: 456.4
InChI Key: TUGJCYBMVDPUFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, N′- [ (E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide, has been studied. The N′-methylidenepyrazine-2- carbohydrazide and 4-bromobenzene groups are oriented at a dihedral angle of 10.57 (7)° .

Scientific Research Applications

Synthetic Chemistry and Precursor Applications

The compound has been explored as a versatile precursor in synthetic chemistry, enabling the creation of various pyrazole derivatives. For instance, brominated trihalomethylenones have been used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, demonstrating the compound's role in facilitating nucleophilic substitution reactions to produce ethoxymethyl-carboxyethyl ester pyrazoles and other derivatives with moderate to good yields. These reactions highlight its utility in generating structurally diverse pyrazoles, which are valuable in medicinal chemistry and materials science (Martins et al., 2013).

Antimicrobial and Antioxidant Properties

The compound's derivatives have been evaluated for their antimicrobial and antioxidant properties, contributing to the search for new therapeutic agents. A study synthesized acetoxysulfonamide pyrazole derivatives and assessed their antimicrobial activities, revealing that chloro derivatives exhibited significant activity. These findings underscore the potential of such compounds in developing new antimicrobial and antioxidant agents, which could address the growing concern of antibiotic resistance (Hamada & Abdo, 2015).

Molecular Structure Analysis

Research into the molecular structure of related compounds, such as 2-amino-4-ethoxy-3,4-dihydropteridin-1-ium bromide, offers insights into the chemical behavior and interaction mechanisms of these molecules. X-ray crystallography studies provide detailed information on molecular arrangements, aiding in the understanding of how structural variations influence biological activity and chemical reactivity (Batterham & Wunderlich, 1969).

Novel Compound Synthesis

The versatility of "N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide" extends to the synthesis of novel compounds with potential anticancer activity. Research efforts have led to the development of new chemical entities based on the pyrrolo[1,2-a]pyrazine core, showcasing the compound's role in expanding chemical space and contributing to drug discovery initiatives (Seo et al., 2019).

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c1-2-27-19-11-5-16(6-12-19)21-20-4-3-13-25(20)14-15-26(21)22(28)24-18-9-7-17(23)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGJCYBMVDPUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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